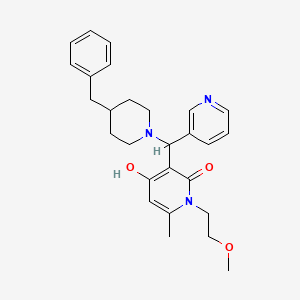

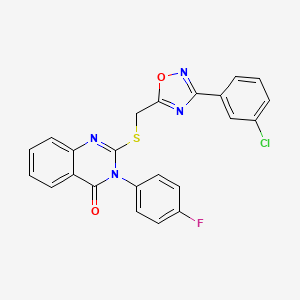

1-acetyl-N-((6-cyclopropylpyridin-3-yl)methyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-acetyl-N-((6-cyclopropylpyridin-3-yl)methyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine is a six-membered heterocyclic amine . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods, including the N-heterocyclization of primary amines with diols . Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine and its derivatives are known to participate in a variety of reactions, including hydrogenation and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine is a colorless liquid with an objectionable odor, typical of amines .Wissenschaftliche Forschungsanwendungen

HIV-1 Inhibition

One of the prominent applications of this compound is in the development of HIV-1 inhibitors. For instance, a derivative identified as TAK-220 showed potent inhibition of CCR5-using HIV-1 clinical isolates. It demonstrated high CCR5 binding affinity and potent inhibition of membrane fusion, alongside good metabolic stability and pharmacokinetic profile in monkeys, marking it as a clinical candidate for further development (Imamura et al., 2006).

Antimicrobial and Analgesic Activities

The compound's derivatives have been tested for antimicrobial and analgesic activities. The study involved the synthesis of compounds through the reaction of unsubstituted acetoacetamide with aromatic aldehydes, which resulted in derivatives exhibiting these biological activities (Nosova et al., 2020).

CGRP Receptor Inhibition

Another application includes the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The compound, through a stereoselective and economical synthesis, was demonstrated to inhibit the CGRP receptor, potentially offering therapeutic benefits in conditions mediated by CGRP (Cann et al., 2012).

Crystal Structure Analysis

The compound and its derivatives have also been involved in crystal structure and Hirshfeld surface analysis to understand molecular interactions and structural novelty. This analytical approach aids in the design of compounds with desired biological activities (Naghiyev et al., 2020).

Anti-acetylcholinesterase Activity

Piperidine derivatives of the compound have been synthesized and evaluated for anti-acetylcholinesterase (AChE) activity. This activity is crucial for developing treatments for diseases such as Alzheimer's, where AChE inhibitors can help increase acetylcholine levels in the brain (Sugimoto et al., 1990).

Soluble Epoxide Hydrolase Inhibition

Derivatives of the compound have been discovered as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids to biologically active epoxides. These inhibitors have shown potential in disease models by affecting serum biomarkers related to the enzyme's activity (Thalji et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-12(21)20-8-6-15(7-9-20)17(22)19-11-13-2-5-16(18-10-13)14-3-4-14/h2,5,10,14-15H,3-4,6-9,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGHMFAHRRCCTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2813907.png)

![1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine](/img/structure/B2813908.png)

![3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-6-pyrrolidin-1-ylpyridazine](/img/structure/B2813912.png)

![Ethyl 4-[2-(3-hydroxypropyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2813916.png)

![1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea](/img/structure/B2813919.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2813921.png)

![5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2813926.png)